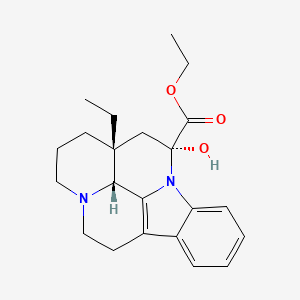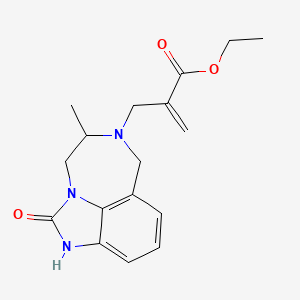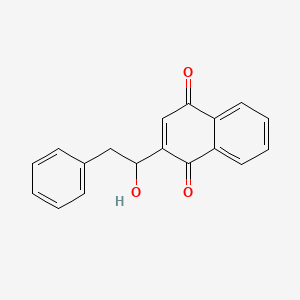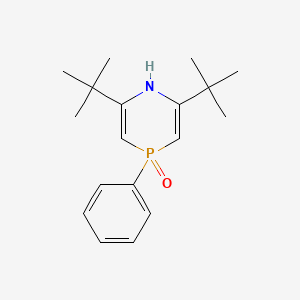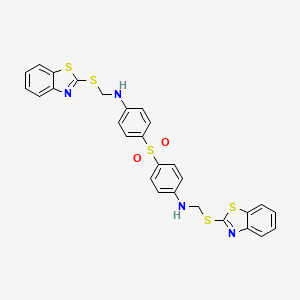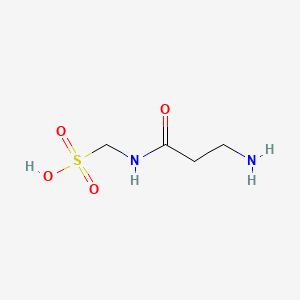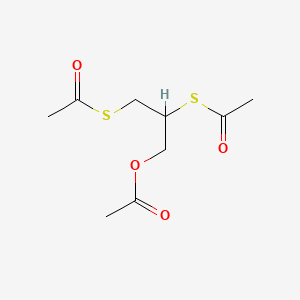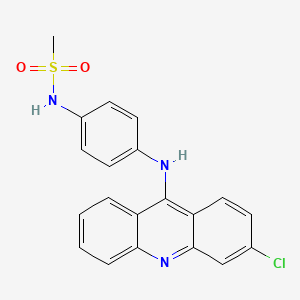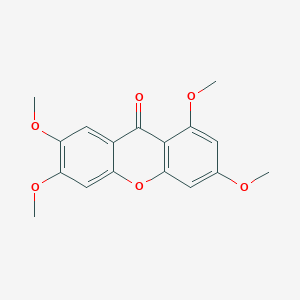
1,3,6,7-Tetramethoxyxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,7-Tetramethoxyxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This compound is characterized by the presence of four methoxy groups attached to the xanthone core, specifically at positions 1, 3, 6, and 7. Xanthones, including this compound, are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,3,6,7-Tetramethoxyxanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-Tetramethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogens such as chlorine or bromine under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxy derivatives. Substitution reactions can result in various halogenated or alkylated xanthone derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,6,7-Tetramethoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,6,7-Tetrahydroxyxanthone: This compound has hydroxyl groups instead of methoxy groups and exhibits different biological activities.
Mangiferin: A natural xanthone derivative with a glucose moiety, known for its diverse pharmacological properties.
Uniqueness
1,3,6,7-Tetramethoxyxanthen-9-one is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical and biological properties. Its methoxy groups enhance its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
3542-74-3 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,3,6,7-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-14(22-4)16-15(6-9)23-11-8-13(21-3)12(20-2)7-10(11)17(16)18/h5-8H,1-4H3 |
InChI Key |
SGQWQUYTTYVSBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC(=C(C=C3O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


